molecular formula C11H10ClN5OS2 B2876417 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea CAS No. 2379997-91-6

1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea

Cat. No. B2876417
CAS RN: 2379997-91-6
M. Wt: 327.81
InChI Key: YASMCQGLLNDIDI-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea, also known as CTAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. CTAT is a thiourea derivative with a molecular formula of C11H10ClN5O2S2 and a molecular weight of 345.81 g/mol.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea has been found to inhibit the activity of thymidine phosphorylase, an enzyme involved in DNA synthesis, and carbonic anhydrase, an enzyme involved in pH regulation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea can induce apoptosis, or programmed cell death, in cancer cells. 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea has also been found to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for the growth and spread of tumors. In addition, 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea has been found to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea in laboratory experiments is its high potency and selectivity. 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea has been found to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of using 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for research on 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea. One potential direction is to further study its anti-tumor properties and explore its potential use in cancer therapy. Another direction is to investigate its herbicidal properties and develop it as a selective herbicide for crops. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea and its potential applications in various fields.
In conclusion, 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea is a chemical compound that has shown promising results in scientific research for its potential applications in medicine, agriculture, and environmental science. Its mechanism of action and biochemical and physiological effects have been extensively studied, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea involves the reaction of 2-chloro-4-methylphenyl isothiocyanate with thiadiazole-4-carbonyl chloride in the presence of a base, followed by the addition of ammonium thiocyanate. The resulting product is then purified using recrystallization techniques to obtain pure 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea.

Scientific Research Applications

1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea has been extensively studied for its potential applications in various scientific fields. In medicine, 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea has shown promising results as an anti-tumor agent and has been found to inhibit the growth of various cancer cell lines. In agriculture, 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea has been shown to have herbicidal properties and can be used as a selective herbicide for crops. In environmental science, 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea has been studied for its potential use as a water treatment agent.

properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5OS2/c1-6-2-3-8(7(12)4-6)13-11(19)16-15-10(18)9-5-20-17-14-9/h2-5H,1H3,(H,15,18)(H2,13,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASMCQGLLNDIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CSN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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